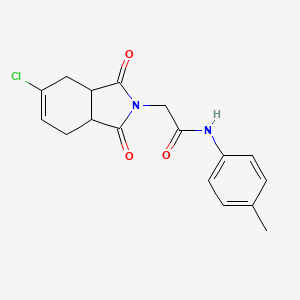
N-(3-pyridinylmethyl)-8-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-pyridinylmethyl)-8-quinolinecarboxamide, also known as PQ401, is a small molecule inhibitor that has been used in scientific research to study various biochemical and physiological processes. This compound has been synthesized using different methods, and its mechanism of action has been investigated to understand its effects on different cellular pathways.
作用機序
The mechanism of action of N-(3-pyridinylmethyl)-8-quinolinecarboxamide involves the inhibition of specific enzymes and signaling pathways. N-(3-pyridinylmethyl)-8-quinolinecarboxamide has been shown to inhibit the activity of protein kinases, such as JNK and p38, which are involved in cell growth and inflammation. It also inhibits the activity of histone deacetylases, which are involved in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-pyridinylmethyl)-8-quinolinecarboxamide are diverse and depend on the specific cellular pathways it targets. In cancer cells, N-(3-pyridinylmethyl)-8-quinolinecarboxamide has been shown to induce apoptosis and inhibit cell proliferation. In inflammation, N-(3-pyridinylmethyl)-8-quinolinecarboxamide reduces the production of inflammatory cytokines, such as TNF-alpha and IL-6. In neurodegenerative diseases, N-(3-pyridinylmethyl)-8-quinolinecarboxamide protects neurons from oxidative stress and reduces the production of amyloid beta.
実験室実験の利点と制限
The advantages of using N-(3-pyridinylmethyl)-8-quinolinecarboxamide in lab experiments include its specificity for certain cellular pathways, its ability to inhibit the activity of enzymes and signaling pathways, and its potential therapeutic applications. The limitations of using N-(3-pyridinylmethyl)-8-quinolinecarboxamide in lab experiments include its potential toxicity, its limited solubility in water, and the need for further studies to understand its long-term effects.
将来の方向性
Future research on N-(3-pyridinylmethyl)-8-quinolinecarboxamide could include investigating its effects on other cellular pathways and diseases, optimizing its synthesis and formulation, and conducting preclinical and clinical trials to evaluate its safety and efficacy. Additionally, studies could focus on developing N-(3-pyridinylmethyl)-8-quinolinecarboxamide derivatives with improved pharmacological properties and investigating its potential as a therapeutic agent for various diseases.
合成法
The synthesis of N-(3-pyridinylmethyl)-8-quinolinecarboxamide has been achieved using different methods, including the reaction of 3-pyridinemethanol with 8-chloroquinolinecarboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction of 3-pyridinemethanol with 8-quinolinecarboxylic acid in the presence of thionyl chloride, followed by the reduction of the intermediate with lithium aluminum hydride.
科学的研究の応用
N-(3-pyridinylmethyl)-8-quinolinecarboxamide has been used in scientific research to study various biological processes, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(3-pyridinylmethyl)-8-quinolinecarboxamide has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. Inflammation research has shown that N-(3-pyridinylmethyl)-8-quinolinecarboxamide can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, N-(3-pyridinylmethyl)-8-quinolinecarboxamide has been shown to protect neurons from oxidative stress and reduce the production of amyloid beta.
特性
IUPAC Name |
N-(pyridin-3-ylmethyl)quinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-16(19-11-12-4-2-8-17-10-12)14-7-1-5-13-6-3-9-18-15(13)14/h1-10H,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMQOEAKBJXPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)NCC3=CN=CC=C3)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-4-[4-(hexyloxy)benzyl]piperazine](/img/structure/B5102931.png)
![2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5102937.png)

![2,4-dichloro-6-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5102954.png)
![4-(4-methoxy-2-nitrophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5102959.png)

![2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenol](/img/structure/B5102985.png)
![1-{[5-(isopropylthio)pentyl]oxy}-2-nitrobenzene](/img/structure/B5102998.png)
![6-isobutoxy-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5103003.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5103004.png)
![11-(3-bromo-4-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5103010.png)
![(2-furylmethyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amine](/img/structure/B5103026.png)
![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5103038.png)
